molecular formula C11H7FO3 B1333758 5-(3-fluorophenyl)furan-2-carboxylic Acid CAS No. 54022-97-8

5-(3-fluorophenyl)furan-2-carboxylic Acid

Cat. No. B1333758
CAS RN: 54022-97-8
M. Wt: 206.17 g/mol
InChI Key: ZFRKHCKKEAQDIB-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)furan-2-carboxylic acid is a compound that belongs to the class of furan carboxylic acids, which are recognized for their potential as biobased building blocks in the pharmaceutical and polymer industries. These compounds, including various substituted furans, have been studied for their diverse applications and chemical properties .

Synthesis Analysis

The synthesis of furan carboxylic acids, including those with fluorinated aromatic substituents, has been explored through various methods. One approach for synthesizing disubstituted furans, which could be adapted for the synthesis of 5-(3-fluorophenyl)furan-2-carboxylic acid, involves the ring expansion of gem-difluorocyclopropyl ketones using trifluoromethanesulfonic acid. This method tolerates substrates with aromatic substituents, which is relevant for the synthesis of 3-fluorophenyl-substituted furans . Another synthesis route for a related compound, 5-fluorofuran-2-carboxylic acid, has been achieved in two steps with a total yield of 56%. This process includes fluorodenitration followed by hydrogenolysis, which could potentially be adapted for the synthesis of 5-(3-fluorophenyl)furan-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of furan carboxylic acids with phenyl substituents has been the subject of analysis in several studies. For instance, the crystal structure of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid was analyzed using various spectroscopic techniques, including NMR and X-ray diffraction . Although the specific structure of 5-(3-fluorophenyl)furan-2-carboxylic acid is not detailed in the provided papers, these analytical methods are applicable for elucidating its molecular structure.

Chemical Reactions Analysis

Furan carboxylic acids can undergo a variety of chemical reactions due to their functional groups. The carboxylic acid moiety allows for reactions typical of carboxylic acids, such as esterification and amidation, which are useful in pharmaceutical synthesis. The furan ring can participate in electrophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups like fluorine .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids are influenced by their functional groups and substituents. For example, the presence of a fluorine atom on the phenyl ring can affect the acid's lipophilicity, boiling point, and stability. The introduction of a fluorine atom can also impact the acidity of the carboxylic acid group. These properties are crucial when considering the compound's potential applications in drug development and polymer synthesis .

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin and eyes, and dust formation .

Future Directions

The future directions for 5-(3-fluorophenyl)furan-2-carboxylic Acid and similar compounds lie in their potential applications. There is a growing interest in the use of bio-based materials, including furan platform chemicals, beyond the manufacture of fuels and monomers . These compounds can be economically synthesized from biomass, offering a sustainable alternative to traditional resources such as crude oil .

properties

IUPAC Name

5-(3-fluorophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRKHCKKEAQDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382221
Record name 5-(3-fluorophenyl)furan-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-fluorophenyl)furan-2-carboxylic Acid

CAS RN

54022-97-8
Record name 5-(3-Fluorophenyl)-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54022-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-fluorophenyl)furan-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-fluorophenyl)furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Lee, KY Yi, SK Hwang, BH Lee, S Yoo… - Journal of medicinal …, 2005 - ACS Publications
A series of (5-arylfuran-2-ylcarbonyl)guanidines was synthesized and evaluated for the NHE-1 inhibitory activity and cardiprotective efficacy against ischemia-reperfusion injury. Starting …
Number of citations: 53 pubs.acs.org

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